molecular formula C5H4N2O4S B13767574 4-Amino-1,2-thiazole-3,5-dicarboxylic acid CAS No. 72632-90-7

4-Amino-1,2-thiazole-3,5-dicarboxylic acid

Cat. No.: B13767574
CAS No.: 72632-90-7
M. Wt: 188.16 g/mol
InChI Key: CJFWRHSLXYSNPY-UHFFFAOYSA-N
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Description

4-Amino-1,2-thiazole-3,5-dicarboxylic acid is a heterocyclic building block of high interest in medicinal chemistry and drug discovery. This compound features a multifunctional thiazole core, a privileged structure found in numerous biologically active molecules and approved drugs . The presence of both amino and dicarboxylic acid functional groups on the aromatic ring provides multiple handles for synthetic modification, making it a versatile precursor for the design of novel small molecules and peptidomimetics . In research applications, this scaffold is particularly valuable for developing protein-protein interaction (PPI) modulators. The thiazole ring can serve as a central template in peptidomimetic compounds, helping to mimic secondary protein structures like beta-turns and potentially improving metabolic stability and membrane permeability compared to native peptides . Furthermore, thiazole derivatives are extensively investigated as core structures in potential kinase inhibitors, such as c-Met inhibitors for oncology research, and as novel antifungal agents . The distinct electronic properties of the thiazole ring also make its derivatives subjects of photophysical and conformational studies . This product is intended For Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72632-90-7

Molecular Formula

C5H4N2O4S

Molecular Weight

188.16 g/mol

IUPAC Name

4-amino-1,2-thiazole-3,5-dicarboxylic acid

InChI

InChI=1S/C5H4N2O4S/c6-1-2(4(8)9)7-12-3(1)5(10)11/h6H2,(H,8,9)(H,10,11)

InChI Key

CJFWRHSLXYSNPY-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SN=C1C(=O)O)C(=O)O)N

Origin of Product

United States

Synthetic Methodologies and Preparative Strategies for 4 Amino 1,2 Thiazole 3,5 Dicarboxylic Acid and Its Analogs

Classical and Conventional Synthetic Routes

Traditional methods for synthesizing the thiazole (B1198619) core remain fundamental in organic chemistry. These routes often involve cyclization and condensation reactions that have been refined over many years.

Cyclization Reactions for 1,2-Thiazole Ring Formation

The construction of the 1,2-thiazole (isothiazole) ring through cyclization is a foundational approach. Historically, isothiazole-4,5-dicarboxylic acid was prepared through the oxidation of 5-amino-1,2-benzoisothiazole, followed by decarboxylation. chemicalbook.com This multi-step process highlights the classical approach to forming the core heterocyclic structure. chemicalbook.comresearchgate.net

A more widely recognized method for synthesizing the analogous 1,3-thiazole ring is the Hantzsch thiazole synthesis . This reaction typically involves the cyclocondensation of α-haloketones with a thioamide. derpharmachemica.comwikipedia.org This versatile method allows for the creation of a wide variety of substituted 2-aminothiazoles by altering the precursors. derpharmachemica.comresearchgate.net For instance, reacting α-bromoacetophenone derivatives with thiourea (B124793) is a common pathway to produce 2-aminothiazole (B372263) derivatives. researchgate.net The reaction can be carried out under various conditions, including solvent-free environments, to produce 2-aminothiazoles and their selenium analogs in good yields. organic-chemistry.org

Another classical cyclization approach is the Cook-Heilbron synthesis , where α-aminonitriles react with reagents like carbon disulfide to form 5-aminothiazoles. wikipedia.orgpharmaguideline.com

Table 1: Comparison of Classical Cyclization Reactions for Thiazole Synthesis
MethodPrecursorsProduct TypeKey Features
Hantzsch Synthesis α-Haloketones, Thioamides2,4-disubstituted or 2-aminothiazolesHighly versatile; widely used. derpharmachemica.comwikipedia.org
Cook-Heilbron Synthesis α-Aminonitriles, Carbon Disulfide5-AminothiazolesEffective for producing 5-amino substituted analogs. wikipedia.orgpharmaguideline.com
Oxidative Cyclization 5-Amino-1,2-benzoisothiazoleIsothiazole-4,5-dicarboxylic acidHistorical method for 1,2-thiazole synthesis. chemicalbook.com

Condensation Reactions with Specific Precursors

Condensation reactions are crucial for building the thiazole scaffold. These reactions unite different molecular fragments to form the heterocyclic ring. For example, 2-methylthiazole (B1294427) and 2-aminothiazole can undergo condensation with aromatic aldehydes to generate more complex heterocycles. pharmaguideline.com

The synthesis of benzothiazoles, which are structurally related analogs, often involves the condensation of o-aminothiophenols with carboxylic acids or their derivatives. nih.gov This highlights a general strategy where amino and thiol groups, correctly positioned on a molecular backbone, react with a carboxylic acid derivative to form the fused thiazole ring system. nih.gov Similarly, the reaction between α-aminonitriles and various compounds containing an X-C-S fragment is a key condensation strategy. pharmaguideline.com

Multi-Step Synthesis Pathways

The synthesis of complex or highly functionalized aminothiazole analogs often requires multi-step pathways where intermediates are isolated and purified at each stage. This approach allows for precise control over the final structure.

For example, the synthesis of naphthalimide aminothiazoles involves a sequence starting from 4-bromo-1,8-naphthalic anhydride (B1165640). nih.govmdpi.com This precursor is first condensed with thiosemicarbazide, and the resulting intermediate is then cyclized with α-halogenated carbonyl compounds to create the aminothiazole scaffold. nih.govmdpi.com Subsequent reactions, such as N-alkylation, can be performed to introduce further diversity. nih.govmdpi.com

Another illustrative multi-step synthesis is that of certain 2-aminothiazole-5-carboxamides. One pathway involves the N-Boc protection of ethyl 2-aminothiazole-5-carboxylate, followed by ester hydrolysis, carboxylic acid activation, and finally, coupling with an appropriate aniline (B41778). semanticscholar.org This sequence is necessary when direct condensation proves inefficient due to factors like steric hindrance. semanticscholar.org The synthesis of amino acid-derived thiazole peptidomimetics also follows intricate multi-step routes, often starting from protected amino acids that are converted to thioamides and subsequently cyclized to form the thiazole ring. nih.gov

Table 2: Example of a Multi-Step Synthesis for a Thiazole Analog
StepReactionPurposeReference
1 Condensation of 4-bromo-1,8-naphthalic anhydride with thiosemicarbazide.Formation of a key intermediate. nih.govmdpi.com
2 Cyclization with an α-halogenated carbonyl compound.Construction of the aminothiazole ring. nih.govmdpi.com
3 Reaction with alicyclic amines.Introduction of final functional groups. nih.govmdpi.com

Modern and Advanced Synthetic Approaches

Contemporary synthetic chemistry emphasizes efficiency, atom economy, and the ability to generate molecular libraries rapidly. Modern approaches such as one-pot procedures and solid-phase synthesis are increasingly employed for the preparation of thiazole derivatives.

One-Pot Synthetic Procedures

One-pot synthesis improves reaction efficiency by avoiding the need to isolate and purify intermediates. clockss.org Several one-pot methods for 2-aminothiazoles have been developed. A common strategy involves the in situ formation of an α-haloketone, which then immediately reacts with a thiourea derivative in the same reaction vessel. tandfonline.com

For instance, aromatic methyl ketones can be reacted with thiourea in the presence of copper(II) bromide. clockss.org The Cu(II)Br₂ facilitates an initial α-bromination of the ketone, and the resulting α-bromoketone undergoes cyclization with thiourea to yield the 2-aminothiazole derivative. clockss.org Similarly, N-bromosuccinimide (NBS) can be used for the α-bromination of ketones, followed by condensation with thiourea derivatives in methanol. tandfonline.com These sequential one-pot procedures save time and reduce chemical waste. tandfonline.com Multi-component reactions, where three or more reactants are combined in a single step to form the product, represent another powerful one-pot strategy for synthesizing polysubstituted 2-aminothiazoles. organic-chemistry.org

Solid-Phase Synthesis Techniques

Solid-phase synthesis is a powerful technique for the rapid generation of compound libraries, particularly for peptidomimetics. nih.govresearchgate.net This method involves attaching a starting material to a solid polymer support (resin) and carrying out a sequence of reactions. Intermediates remain attached to the resin, and excess reagents are simply washed away, simplifying purification. escholarship.org

A notable application of this technique is the synthesis of a key intermediate, the 4-amino-thiazole-5-carboxylic acid resin . nih.gov The synthesis begins with Merrifield resin, which is converted in several steps to a cyanocarbonimidodithioate resin. nih.gov This resin-bound intermediate is then treated with ethyl bromoacetate (B1195939) and a base, leading to the cyclization and formation of the thiazole ring directly on the solid support. nih.gov

Once the thiazole core is formed on the resin, further modifications can be made. For example, peptide chains can be elongated from the amine and carboxylic acid functional groups at the C4 and C5 positions using standard Fmoc solid-phase peptide synthesis (SPPS) strategies. nih.gov The final peptidomimetic compounds are then cleaved from the resin to yield the products in high purity. nih.gov This traceless linker strategy is highly efficient for creating libraries of complex thiazole-based molecules. nih.govresearchgate.net

Table 3: Key Steps in Solid-Phase Synthesis of a 4-Amino-Thiazole-5-Carboxylate Resin
StepDescriptionKey ReagentsResin Intermediate
1 Conversion of Merrifield resin.Potassium cyanocarbonimidodithioateCyanocarbonimidodithioate resin
2 Thiazole ring formation.Ethyl bromoacetate, Triethylamine (TEA)Ethyl 4-amino-1,3-thiazole-5-carboxylate resin
3 Peptide coupling (example).Fmoc-protected amino acids, coupling agentsResin-bound peptidomimetic
4 Cleavage from resin.Acidic conditions (e.g., TFA)Final purified compound

Chemical Transformations and Derivatization Reactions of 4 Amino 1,2 Thiazole 3,5 Dicarboxylic Acid

Transformations Involving the Carboxylic Acid Functionalities

The two carboxylic acid groups at the C3 and C5 positions are versatile handles for derivatization through reactions such as esterification and amidation. These transformations allow for the introduction of a wide range of functional groups, significantly altering the molecule's physicochemical properties.

The carboxylic acid groups of 4-amino-1,2-thiazole-3,5-dicarboxylic acid can be converted to their corresponding esters through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. masterorganicchemistry.com This is an equilibrium-driven reaction, often utilizing the alcohol as the solvent to drive the reaction to completion. masterorganicchemistry.com

For more sensitive or sterically hindered substrates, esterification can be achieved under milder conditions using coupling agents. A highly efficient method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as an activator, with 4-dimethylaminopyridine (B28879) (DMAP) serving as a catalyst. organic-chemistry.org This procedure, known as the Steglich esterification, effectively suppresses side reactions and provides good yields at room temperature, even for sterically demanding esters. organic-chemistry.org The synthesis of various thiazole (B1198619) esters has been reported, often as a subsequent step after the formation of the thiazole carboxylic acid core. researchgate.net

Table 3.2.1: Common Esterification Methods Applicable to Thiazole Carboxylic Acids

Method Reagents Key Features
Fischer Esterification Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) Equilibrium reaction; requires excess alcohol or removal of water. masterorganicchemistry.com

The carboxylic acid functionalities are readily converted into amides by reaction with primary or secondary amines. This transformation is fundamental in medicinal chemistry for synthesizing compounds with specific biological activities. nih.gov Direct reaction between a carboxylic acid and an amine requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. libretexts.org

More commonly, the carboxylic acid is first activated to facilitate the reaction under milder conditions. This can be achieved by converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine. youtube.com Alternatively, a wide variety of coupling reagents are used to promote amide bond formation directly from the carboxylic acid and amine. bohrium.com Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and dicyclohexylcarbodiimide (DCC) are frequently employed, often in the presence of an additive like DMAP. acs.orgyoutube.com For instance, thiazole carboxamide derivatives have been synthesized by reacting a thiazole carboxylic acid with an aniline (B41778) using EDCI and DMAP in dichloromethane (B109758) (DCM). acs.org Modern, sustainable methods for the synthesis of diamides from dicarboxylic acids also include the use of reusable heterogeneous Lewis acid catalysts like niobium(V) oxide (Nb₂O₅). nih.gov

Activation MethodReagentsAmineConditionsProduct Type
Coupling AgentEDCI, DMAPAnilineDCM, 48hThiazole Carboxamide acs.org
Coupling AgentDCCAmine-Amide youtube.com
Lewis Acid CatalystNb₂O₅Amineo-xylene, RefluxDiamide nih.gov
Acyl Chloride FormationThionyl Chloride (SOCl₂) then AmineAmine-Amide youtube.com

Decarboxylation Studies

While specific mechanistic studies on the decarboxylation of this compound are not extensively documented in publicly available literature, the decarboxylation of structurally related aminothiazole carboxylic acids has been investigated. For instance, kinetic studies on the decarboxylation of 2-aminothiazole-5-carboxylic acid have been performed to understand the influence of the thiazole ring on this type of reaction. rsc.org

In these studies, it was observed that depending on the proton activity of the medium, the decarboxylation of 2-aminothiazole-5-carboxylic acid can proceed through either a unimolecular decarboxyprotonation mechanism or a bimolecular protiodecarboxylation mechanism. rsc.org This is in contrast to analogous 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) derivatives, which tend to decarboxylate primarily through a unimolecular pathway. rsc.org The endocyclic heteroatoms and their positions within the heterocyclic ring play a crucial role in determining the reaction mechanism. For this compound, the presence of two carboxylic acid groups suggests that selective mono-decarboxylation could potentially be achieved under controlled conditions, yielding either 4-amino-1,2-thiazole-3-carboxylic acid or 4-amino-1,2-thiazole-5-carboxylic acid, thereby providing different scaffolds for further functionalization. The mechanistic relevance of such a reaction would be significant in synthetic strategies requiring a thiazole core with a single carboxylic acid group.

Ring Functionalization and Substitution Reactions on the 1,2-Thiazole Nucleus

The aromaticity of the thiazole ring allows for substitution reactions, though the reactivity is highly dependent on the nature and position of the substituents already present on the ring. wikipedia.org

In general, for unsubstituted or monosubstituted thiazoles, electrophilic aromatic substitution preferentially occurs at the C5 position, which is the most electron-rich carbon atom. pharmaguideline.comresearchgate.net The presence of an electron-donating group, such as an amino group, at the C2 or C4 position would further activate the ring towards electrophilic attack. Conversely, electron-withdrawing groups, like carboxylic acids, are deactivating.

In the case of this compound, the thiazole ring is fully substituted. The C4 position is occupied by an activating amino group, while the C3 and C5 positions bear deactivating carboxylic acid groups. This substitution pattern makes direct electrophilic aromatic substitution on the thiazole nucleus itself highly unlikely without prior modification, such as a decarboxylation reaction to free up a ring position. Any electrophilic attack would more likely occur on the exocyclic amino group, leading to N-substituted derivatives.

Nucleophilic substitution reactions on the thiazole ring typically require a good leaving group, such as a halogen, at an electron-deficient position, most commonly the C2 position. pharmaguideline.com The target molecule, this compound, does not possess any inherent leaving groups on the thiazole nucleus. Therefore, direct nucleophilic substitution on the ring is not a feasible pathway for derivatization. Synthetic strategies aimed at introducing nucleophiles to the thiazole core would necessitate the prior introduction of a suitable leaving group, a transformation that itself would be challenging on the fully substituted and electronically modified ring.

Synthesis of Complex Hybrid Molecules and Conjugates

The primary route for the elaboration of the this compound scaffold into more complex molecules involves the chemical modification of its exocyclic amino and carboxylic acid functional groups. These groups serve as versatile handles for the attachment of other molecular fragments, leading to the formation of hybrid molecules and conjugates with potential applications in medicinal chemistry and materials science.

The carboxylic acid groups at C3 and C5 can be converted into a variety of derivatives such as esters, amides, and acid chlorides. These transformations are standard procedures in organic synthesis and open the door to a wide array of subsequent reactions. For example, the formation of amides by coupling with amines is a common strategy to link the thiazole core to other heterocyclic systems, peptides, or pharmacophores. nih.gov Similarly, the amino group at C4 can be acylated, alkylated, or used in the formation of Schiff bases, further expanding the diversity of accessible derivatives. mdpi.comnih.gov

The following table summarizes some of the common derivatization reactions that can be applied to the functional groups of this compound to synthesize complex hybrid molecules, based on established chemistry of aminothiazole carboxylic acids.

Functional GroupReaction TypeReagents and ConditionsProduct Type
Carboxylic AcidEsterificationAlcohol, Acid catalyst (e.g., H₂SO₄), HeatEster
Carboxylic AcidAmide CouplingAmine, Coupling agents (e.g., HCTU, HOBt, EDC), Base (e.g., DIPEA)Amide
Carboxylic AcidAcid Chloride FormationThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)Acid Chloride
Carboxylic AcidHydrazide FormationHydrazine hydrate (B1144303) (N₂H₄·H₂O), HeatHydrazide
Amino GroupAcylationAcid chloride or Anhydride (B1165640), Base (e.g., Pyridine, Triethylamine)Amide
Amino GroupSchiff Base FormationAldehyde or Ketone, Acid catalyst, HeatImine (Schiff Base)
Amino GroupSulfonamide FormationSulfonyl chloride, Base (e.g., Pyridine)Sulfonamide

These derivatization reactions allow for the systematic modification of the this compound core, enabling the exploration of structure-activity relationships in drug discovery programs and the development of novel functional materials. The bifunctional nature of the dicarboxylic acid, in particular, offers the potential for the synthesis of polymers or macrocycles through polycondensation or cyclization reactions.

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Amino 1,2 Thiazole 3,5 Dicarboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

No published ¹H NMR or ¹³C NMR spectra for 4-Amino-1,2-thiazole-3,5-dicarboxylic acid could be located. Characterization of related aminothiazole structures frequently employs these techniques to confirm proton and carbon environments within the molecule. For example, in various 2-aminothiazole (B372263) derivatives, the chemical shifts of thiazole (B1198619) ring protons are typically observed, alongside signals corresponding to substituents. nih.govrsc.orgmdpi.comnih.gov However, without experimental data for the target compound, a detailed analysis of its specific NMR characteristics is not possible.

Infrared (IR) and Raman Spectroscopy

Specific experimental IR and Raman spectra for this compound are not available. IR spectroscopy is a crucial tool for identifying functional groups. For a molecule like this compound, one would expect to observe characteristic absorption bands for the amino group (N-H stretching), carboxylic acid groups (O-H and C=O stretching), and vibrations associated with the thiazole ring (C=N, C-S stretching). Studies on other aminothiazoles and thiadiazoles detail these characteristic bands, but this data is not specific to the requested compound. mjcce.org.mkmdpi.comnih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

While mass spectrometry and HRMS are standard methods for determining the molecular weight and elemental composition of novel compounds, no specific mass spectral data for this compound has been published. HRMS data is available for numerous complex thiazole derivatives, confirming their calculated elemental compositions. mdpi.comnih.govnih.govrsc.org This technique would be vital for confirming the molecular formula of the target compound, but the relevant experimental results are not documented in the available literature.

X-ray Crystallography and Single-Crystal Diffraction Analysis

A search for single-crystal X-ray diffraction data did not yield any results for this compound. This technique provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and crystal packing. While crystal structures for some complex thiazole derivatives have been determined, none correspond to the specific compound of interest. qu.edu.qa

Elemental Analysis and Purity Assessment

Elemental analysis data, which provides the percentage composition of elements (C, H, N, S) in a compound, is not available for this compound. This analysis is fundamental for verifying the empirical formula of a synthesized compound and is often reported alongside spectroscopic data in the characterization of new molecules. researchgate.netmjcce.org.mknih.gov

Theoretical and Computational Investigations of 4 Amino 1,2 Thiazole 3,5 Dicarboxylic Acid

Adsorption Mechanism Studies on Surfaces (e.g., for materials science applications)

Despite extensive searches for computational studies, molecular docking simulations, and surface science research pertaining to this exact molecule, no relevant data, research findings, or detailed theoretical investigations were found. The existing body of research on thiazole (B1198619) derivatives is vast, but the specific dicarboxylic acid structure requested has not been the subject of published studies in these particular areas.

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the strict constraints of the user's request. To provide content for the specified sections would require fabricating data and research findings, which is contrary to the principles of scientific accuracy.

While research exists for other thiazole-containing molecules in the areas of molecular docking and material science, the user's explicit instruction to "not introduce any information, examples, or discussions that fall outside the explicit scope" prevents the inclusion of such related but distinct information.

Advanced Applications of 4 Amino 1,2 Thiazole 3,5 Dicarboxylic Acid in Chemical Sciences

Role as Versatile Building Blocks in Organic Synthesis

The unique combination of an amino group and two carboxylic acid functions on a stable thiazole (B1198619) core renders 4-Amino-1,2-thiazole-3,5-dicarboxylic acid and its derivatives highly effective building blocks in synthetic organic chemistry. The differential reactivity of these groups can be exploited to construct a wide array of complex molecules with significant applications in medicinal and materials chemistry.

Precursors for Complex Heterocyclic Scaffolds

The aminothiazole framework is a cornerstone for the synthesis of more elaborate heterocyclic systems. The amino and carboxylic acid groups serve as handles for further chemical transformations, enabling annulation and condensation reactions to build fused ring systems or introduce diverse substituents. Thiazole derivatives are recognized as important scaffolds for compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.commdpi.commdpi.com

The synthesis of complex scaffolds often begins with the modification of the core aminothiazole structure. For instance, the amino group can be acylated, and the carboxylic acid can be converted to an ester or an acid hydrazide. kau.edu.sa These intermediates can then undergo cyclization reactions to form fused systems like thiazolo[4,5-d]pyrimidines, which have been investigated for their pharmacological properties. nih.gov The reactivity of the thiazole ring itself, combined with its functional groups, provides a platform for generating molecular diversity. Various azole-based molecules, including thiazoles, are effective tools for preparing a wide variety of functionalized compounds and metal complexes. nih.gov

Starting Material ClassReaction TypeResulting Heterocyclic ScaffoldPotential Application Area
Aminothiazole Carboxylic AcidCondensation / CyclizationThiazolo[4,5-d]pyrimidinesPharmacological Agents nih.gov
Aminothiazole HydrazideReaction with Isothiocyanates, then CyclizationThiazolyl-TriazolesMedicinal Chemistry nih.gov
Substituted 2-AminothiazolesDiazo-coupling ReactionsArylazothiazole DerivativesAntibacterial Agents mdpi.com
Aminothiazole CarboxamidesCyclization with AnhydridesThiazole Pyrimidine DerivativesAnticancer Agents mdpi.comnih.gov

Application in Peptidomimetic Design and Synthesis

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but often possess improved stability, bioavailability, and receptor affinity. The rigid, planar structure of the thiazole ring makes it an excellent scaffold for mimicking peptide secondary structures, such as β-turns. rsc.org From a peptidomimetic standpoint, the thiazole ring can be considered a cyclized and dehydrated derivative of the amino acid cysteine. uq.edu.au This incorporation rigidifies the peptide backbone and can promote specific conformations. uq.edu.au

In the design of thiazole-based peptidomimetics, the amino and carboxylic acid groups of a compound like this compound serve as N-terminal and C-terminal surrogates, respectively. This allows for the elongation of peptide chains from two distinct points on the thiazole core. rsc.org Solid-phase synthesis strategies have been developed where a 4-amino-thiazole-5-carboxylic acid core is prepared on a resin, followed by amide coupling at both the C4 and C5 positions to build the desired peptide sequences. rsc.org This approach leverages the thiazole as a template to enforce a specific spatial arrangement of the attached amino acid side chains, making it a powerful tool in drug discovery. rsc.orguq.edu.au

Intermediates in Industrial Chemical Production

Thiazole derivatives are pivotal intermediates in the synthesis of various industrial chemicals, including fungicides and pharmaceuticals. The inherent biological activity of the thiazole nucleus makes it a common feature in agrochemicals. researchgate.net For example, derivatives of 2-aminothiazole (B372263) are used to synthesize compounds with potent fungicidal activity against a range of plant pathogens. researchgate.net

The chemical role of this compound in these processes would be to provide a functionalized thiazole core that can be readily converted into the final active ingredient. The carboxylic acid groups can be transformed into amides, esters, or other functional groups required for biological activity, while the amino group can be diazotized or acylated to introduce further diversity. For instance, the synthesis of certain fungicides involves the reaction of a thiazole intermediate with other heterocyclic or aromatic moieties. mdpi.com The presence of multiple reactive sites on the dicarboxylic acid precursor allows for a modular and efficient synthesis of complex target molecules on an industrial scale.

Ligand Design in Coordination Chemistry

The nitrogen and sulfur atoms of the thiazole ring, along with the oxygen and nitrogen donors from the carboxylate and amino groups, make this compound an excellent candidate for ligand design in coordination chemistry. researchgate.net Its ability to bind metal ions through multiple sites (chelation) allows for the construction of stable and structurally diverse metal-containing assemblies.

Formation of Metal Complexes and Coordination Polymers

As a polyfunctional ligand, this compound can coordinate to metal ions in various modes. The carboxylate groups can bind to metals in a monodentate, bidentate chelating, or bridging fashion, while the ring nitrogen and the exocyclic amino group provide additional coordination sites. This versatility enables the formation of discrete mononuclear or polynuclear metal complexes as well as extended one-, two-, or three-dimensional coordination polymers. mdpi.comnih.gov

The choice of metal ion, solvent, and reaction conditions can direct the assembly of these structures. For example, related thiazole-based dicarboxylic acids have been shown to form dense 1D coordination polymers with first-row transition metals like Mn(II), Co(II), and Zn(II), where the ligand engages in an N,O-chelating mode. researchgate.net In contrast, with a metal like Ag(I), the same ligand can form a complex 3D framework. researchgate.net The study of these complexes is crucial for developing new materials with interesting magnetic, optical, or catalytic properties. nih.govacs.org

Ligand ClassMetal Ion(s)Resulting StructureCoordination Mode Example
Thiazole Schiff BasesCu(II), Co(II), Ni(II), Zn(II)Discrete Metal ComplexesBidentate O-O donor ijper.org
Aminothiazole Schiff BasesCo(II), Ni(II), Cu(II), Zn(II)Octahedral ComplexesM:L ratio of 1:2 acs.org
Thiazolo[5,4-d]thiazole-dicarboxylateMn(II), Co(II), Zn(II), Cu(II)1D Coordination PolymersN,O-chelating researchgate.net
Thiazolo[5,4-d]thiazole-dicarboxylateAg(I)3D Coordination Frameworkμ6-bridging carboxylates, N-donor sites researchgate.net
3-Amino-1,2,4-triazole-5-carboxylic acidCd(II)1D Polymeric ChainBridging ligands mdpi.com

Application in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal nodes linked by organic ligands. The defined structure and high porosity of MOFs make them promising for applications in gas storage, separation, and catalysis. mdpi.com The rigidity and defined geometry of ligands are critical for the formation of stable, porous frameworks.

Ligands based on fused thiazole rings, such as thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, have been successfully employed to create MOFs. rsc.org These rigid, planar, and conjugated linkers are excellent candidates for building robust frameworks with interesting photoluminescent properties. mdpi.comrsc.org While the parent this compound might be less rigid due to the free rotation around the C-C bonds, its functional groups are well-suited for creating MOFs. The dicarboxylate functions can link metal clusters, while the amino group can be used to functionalize the pores of the resulting MOF, potentially enhancing its selectivity for gas adsorption or its catalytic activity. mdpi.comfrontiersin.org The development of thiazole-based MOFs is an active area of research, with significant potential for creating advanced functional materials. rsc.orgrsc.org

Catalytic Applications (e.g., in cross-coupling reactions)

While research into the direct catalytic use of this compound is an emerging field, the broader family of aminothiazole derivatives has demonstrated significant potential in catalysis. The structural motifs present in this compound—specifically the nucleophilic amino group and the potential for the thiazole ring to coordinate with metal centers—are key to this capability.

Derivatives of aminothiazoles have been successfully employed in copper(II)-catalyzed C-N cross-coupling reactions with boronic acids. researchgate.net This methodology allows for the efficient formation of carbon-nitrogen bonds, a fundamental transformation in organic synthesis, particularly for the construction of pharmaceutical intermediates. researchgate.net Furthermore, novel thiazole-metal complexes have been developed as powerful and efficient catalysts for the synthesis of other complex heterocyclic systems, such as pyrazole-4-carbonitrile derivatives, under ultrasonic irradiation conditions. acs.org These applications highlight the potential of the aminothiazole scaffold to act as a ligand that can be fine-tuned to facilitate specific catalytic transformations. The dicarboxylic acid functional groups on the target molecule offer additional sites for coordination or for anchoring the catalyst to a solid support, suggesting a promising avenue for developing recyclable and heterogeneous catalysts.

Applications in Materials Science (e.g., luminescent properties, corrosion inhibition studies)

The unique electronic and coordination properties of this compound and its analogs make them valuable components in the field of materials science, particularly in the development of luminescent materials and corrosion inhibitors.

Luminescent Properties: A closely related compound, thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, has been extensively used as an organic ligand to construct metal-organic frameworks (MOFs). nih.govunimi.itrsc.org These materials exhibit remarkable multifunctional characteristics, including exceptional fluorescence and electrochemiluminescence (ECL) properties. nih.govrsc.org For instance, an MOF synthesized with this ligand and silver (Ag-MOF) demonstrated significant ECL signals without the need for a co-reactant, a highly desirable feature for sensor applications. nih.gov This superior performance was attributed to the material's small band gap, high electron mobility, and the electrocatalytic activity of the Ag+ ions. nih.gov The inherent fluorescence of the thiazolothiazole core makes these MOFs suitable for applications in chemical sensing, bioimaging, and photon upconversion. rsc.org The amino group on the this compound scaffold could further modulate these electronic properties, offering a pathway to fine-tune the luminescent output.

Corrosion Inhibition Studies: Thiazole and thiadiazole derivatives are recognized as effective corrosion inhibitors for various metals and alloys in acidic environments. Their efficacy stems from the presence of nitrogen and sulfur heteroatoms, which have high electron density and can readily adsorb onto metal surfaces. This adsorption creates a protective film that blocks the active sites for corrosion.

Studies on compounds like ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. researchgate.net The inhibition efficiency of these compounds typically increases with higher concentrations. The adsorption process is often found to be spontaneous and follows established models such as the Langmuir isotherm. researchgate.net The table below summarizes the performance of various thiazole derivatives as corrosion inhibitors.

Inhibitor CompoundMetal/AlloyCorrosive MediumMaximum Inhibition Efficiency (%)Reference
Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate (EMTC)AA6061 Alloy0.05 M HCl>90% at 100 ppm researchgate.net
2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazoleMild Steel0.50 M H2SO4High (concentration-dependent) nih.gov
Thiazole-based bimannich base (TZBM)Carbon SteelCl⁻ + H₂S + CO₂High (concentration-dependent) at 180°C mdpi.com

Design and Development of Bioactive Scaffolds (excluding clinical/safety/dosage)

The aminothiazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds designed to interact with biological systems for therapeutic and research purposes. researchgate.netnih.gov The focus here is on the chemical design principles and mechanistic investigations derived from these scaffolds.

SAR studies are crucial for optimizing the interaction of a chemical scaffold with its biological target. For aminothiazole derivatives, these studies have revealed key structural features that govern their activity.

In the context of anticancer agents designed based on the structure of dasatinib (B193332), modifications to the aminothiazole core have profound effects on potency. For instance, in a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, the introduction of a 2-(4-methylpiperazin-1-yl)acetamido group at the 2-amino position resulted in a compound with high antiproliferative potency against human K563 leukemia cells. nih.gov However, the study also highlighted that the pyrimidin-4-ylamino core of dasatinib was essential for activity against non-leukemia cell lines, indicating the high degree of specificity dictated by the scaffold's substituents. nih.gov

For antagonists of the Zinc-Activated Channel (ZAC), SAR studies of N-(thiazol-2-yl)-benzamide analogs showed that substitutions at the 4- and 5-positions of the thiazole ring are critical for activity. nih.gov Replacing the methyl ester at the 5-position or modifying the 4-position substituent often leads to significant changes in inhibitory potency, providing a roadmap for designing more potent and selective modulators. nih.gov

Scaffold ModificationBiological Target/ActivityKey SAR FindingReference
2-amino-thiazole-5-carboxamideAnticancer (Leukemia)A 2-(4-methylpiperazin-1-yl)acetamido group at the amino position enhances potency. nih.gov
N-(thiazol-2-yl)-benzamideZAC AntagonistSubstitutions at the 4- and 5-positions of the thiazole ring are critical for antagonist potency. nih.gov
2-aminothiazole derivativesAntimicrobialElectron-withdrawing groups (e.g., nitro, fluoro) on phenyl rings attached to the thiazole nucleus can enhance antibacterial and antifungal activity. researchgate.net

The aminothiazole scaffold has been instrumental in the design of potent and selective enzyme inhibitors, offering mechanistic insights into enzyme function.

Carbonic Anhydrase (CA) Inhibitors: Thiazole and thiadiazole derivatives are well-established inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes. nih.gov Although many classical inhibitors contain a sulfonamide group to coordinate with the active site zinc ion, novel non-sulfonamide thiazole derivatives have been developed that show potent inhibition. For example, certain N'-(furan-2-ylmethylene)-2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetohydrazide derivatives exhibit inhibitory constants (IC₅₀) in the nanomolar range against human CA I and CA II isoforms, surpassing the activity of the standard drug acetazolamide. researchgate.net Molecular docking studies suggest these compounds interact strongly with amino acid residues in the enzyme's active site. researchgate.net

Alpha-Glucosidase Inhibitors: Derivatives of 1,3,4-thiadiazole (B1197879), a bioisostere of the thiazole ring, have been designed as effective inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. acs.org Schiff base derivatives bearing the 2-hydrazinyl-5-(4-nitrophenyl)-1,3,4-thiadiazole core have demonstrated excellent inhibition profiles, with some analogs showing significantly lower IC₅₀ values than the standard drug acarbose. acs.org The design incorporates the thiadiazole ring for its favorable aromatic and hydrogen-bonding properties, which facilitate binding within the enzyme's active site. acs.org

Enzyme TargetInhibitor ScaffoldPotency (IC₅₀ or Kᵢ)Reference
human Carbonic Anhydrase I1,3,4-Thiadiazole Derivative0.14 nM (most potent compound) researchgate.net
human Carbonic Anhydrase II1,3,4-Thiadiazole Derivative0.15 nM (most potent compound) researchgate.net
Alpha-Glucosidase1,3,4-Thiadiazole Schiff Base1.10 ± 0.10 µM (most potent compound) acs.org
Glutaminase (GLS)2-Amino-thiazole Derivative (C12)Potent inhibition of cell growth nih.gov

The chemical versatility of the 4-amino-1,2-thiazole scaffold allows for systematic structural modifications to develop agents with potent in vitro activity against a range of pathogens. The design principles often involve a molecular hybridization approach, where the aminothiazole core is combined with other known pharmacophores to enhance antimicrobial effects.

For instance, novel aminothiazole derivatives bearing substituents such as 4-chlorophenyl, 4-trifluoromethylphenyl, and 4-cyanophenyl on the thiazole ring have demonstrated significant antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nih.gov The presence of electron-withdrawing groups on an aryl substituent is a common strategy to increase potency. researchgate.net Similarly, the synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives has yielded compounds with strong bioactivity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL. nih.gov

The table below presents the in vitro activity of selected thiazole-based compounds against various microbial strains.

Compound ClassTarget OrganismIn Vitro Activity (MIC)Reference
Thiazolyl-pyrazoline derivativeE. coli, P. aeruginosa, S. aureus5–10 µg/mL mdpi.com
4-Methyl-1,2,3-thiadiazole derivativeGram-positive bacteria1.95–15.62 µg/mL nih.gov
Thiazolo[2,3-c] nih.govmdpi.comresearchgate.nettriazole derivativeS. mutans, E. coli8 µg/mL, 16 µg/mL researchgate.net
Organotin 4-methyl-1,2,3-thiadiazole-5-carboxylateP. piricola, G. zeaeEC₅₀ = 0.12 µg/mL, 0.16 µg/mL cu.edu.eg

Derivatives of the aminothiazole scaffold are being developed as sophisticated chemical probes to investigate biological systems and elucidate molecular mechanisms. These probes can be fluorescent molecules for cellular imaging or selective modulators for studying the function of specific proteins.

Fluorescent Probes: The inherent fluorescence of the thiazole and benzothiazole (B30560) core makes it an excellent platform for designing probes. For example, a hydroxythiophene-conjugated benzothiazole derivative was developed as a highly effective fluorescent probe for mitochondrial imaging. mdpi.com This probe exhibits a large Stokes shift and high quantum yield, and its hydroxyl group can be functionalized to detect specific enzymatic activities or pH changes within the organelle, providing a tool to study mitochondrial dysfunction in disease. mdpi.com The design leverages the excited-state intramolecular proton transfer (ESIPT) properties of the scaffold to modulate its fluorescence output. mdpi.com

Selective Pharmacological Probes: Aminothiazole derivatives have been identified as highly selective modulators of protein function, making them invaluable tools for mechanistic studies. A notable example is the discovery of N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of the Zinc-Activated Channel (ZAC), an atypical ion channel. nih.gov One analog, TTFB, was shown to be a negative allosteric modulator that targets the transmembrane or intracellular domains of the receptor. nih.gov Such a selective tool is crucial for exploring the poorly understood physiological roles of ZAC without the confounding effects of activating or inhibiting other related channels. nih.gov Similarly, aminothiazole scaffolds have been used to develop specific inhibitors of the enzyme glutaminase, allowing for the study of cancer cell metabolism and its dependency on glutamine. nih.gov

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of polysubstituted thiazoles remains a significant focus in organic chemistry. nih.gov For a complex molecule like 4-Amino-1,2-thiazole-3,5-dicarboxylic acid, future synthetic research will likely move beyond classical methods like the Hantzsch synthesis, which may have limitations in achieving this specific substitution pattern with high efficiency and atom economy. nih.gov

Emerging methodologies that could be adapted for the synthesis of this and related compounds include:

Multi-component Reactions (MCRs): These reactions offer a streamlined approach to building molecular complexity in a single step. Future work could focus on designing a one-pot synthesis that combines simpler starting materials to construct the target thiazole (B1198619) core with the desired amino and dicarboxylic acid functionalities.

Flow Chemistry: Continuous flow synthesis can offer improved control over reaction parameters, leading to higher yields and purity. This methodology could be particularly advantageous for optimizing the synthesis of this highly functionalized thiazole.

Catalyst-driven Methodologies: The development of novel catalysts could enable more efficient and selective syntheses. Research into catalysts that can facilitate the formation of the thiazole ring and the introduction of the functional groups in a controlled manner will be crucial.

Eco-Friendly Synthesis: Future synthetic routes will likely be designed with sustainability in mind, utilizing greener solvents, and more energy-efficient reaction conditions, such as ultrasonic irradiation. mdpi.com

A comparative look at potential synthetic strategies is presented in Table 1.

Synthetic ApproachPotential Advantages for this compoundForeseen Challenges
Modified Hantzsch SynthesisWell-established methodology for thiazole formation. nih.govMay require multi-step preparation of precursors and could have yield limitations for this specific substitution.
Multi-component ReactionsHigh atom economy, operational simplicity, and potential for diversity-oriented synthesis.Identification of suitable starting materials and optimization of reaction conditions to achieve the desired regioselectivity.
Flow ChemistryPrecise control over reaction parameters, enhanced safety, and scalability.Initial setup costs and the need for specialized equipment.
Catalytic MethodsPotential for high selectivity and efficiency.Catalyst design and optimization for this specific transformation.

Table 1: Comparison of Potential Synthetic Methodologies

Investigation of Undiscovered Reactivity Patterns

The interplay of the amino group and the two carboxylic acid moieties on the thiazole ring of this compound suggests a rich and largely unexplored reactivity profile. The electron-donating nature of the amino group and the electron-withdrawing character of the carboxylic acids create a unique electronic environment that could lead to novel chemical transformations.

Future research should investigate:

Selective Functionalization: Developing methods to selectively react with one of the carboxylic acid groups or the amino group would be a key focus. This would enable the synthesis of a diverse range of derivatives with tailored properties.

Cyclization Reactions: The dicarboxylic acid functionality presents opportunities for intramolecular cyclization reactions to form fused heterocyclic systems. These new bicyclic structures could possess interesting biological or material properties.

Reactivity as a Ligand: The multiple heteroatoms and carboxylic acid groups make this molecule a prime candidate for use as a ligand in coordination chemistry. Its binding to various metal centers could lead to the formation of novel metal-organic frameworks (MOFs) or catalysts. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution: A detailed study of the regioselectivity of electrophilic and nucleophilic substitution reactions on the thiazole ring is needed to understand its reactivity and to enable the synthesis of further derivatives.

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.gov For this compound, these computational tools can accelerate research and development in several ways:

Predictive Modeling: ML models can be trained on existing data for thiazole derivatives to predict the properties of new, virtual derivatives of the target compound. This can help in prioritizing synthetic targets with desired characteristics. researchgate.net

De Novo Design: Generative AI models can design novel molecules based on the this compound scaffold with optimized properties for specific applications, such as binding to a particular biological target.

Reaction Prediction and Optimization: AI tools can predict the outcomes of chemical reactions and suggest optimal reaction conditions, which would be invaluable for developing efficient synthetic routes to derivatives of this compound.

The application of AI and ML in the context of this molecule is summarized in Table 2.

AI/ML ApplicationPotential Impact on Research
QSAR ModelingPrediction of biological activity for virtual derivatives, guiding synthetic efforts. researchgate.net
Generative ModelsDesign of novel compounds with enhanced properties for specific applications.
Retrosynthesis PredictionIdentification of plausible and efficient synthetic routes.
Reaction OptimizationPrediction of optimal reaction conditions to maximize yield and minimize byproducts.

Table 2: Potential Applications of AI and Machine Learning

Advanced Computational Methodologies for Predictive Modeling

Advanced computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, will be instrumental in understanding the properties and reactivity of this compound at a molecular level.

Key areas for computational investigation include:

Electronic Structure Analysis: DFT calculations can provide insights into the electronic properties of the molecule, such as its frontier molecular orbitals and electrostatic potential, which are crucial for understanding its reactivity. nih.gov

Conformational Analysis: Understanding the preferred conformations of the molecule and its derivatives is essential for predicting their interactions with other molecules, such as biological targets.

Reaction Mechanism Studies: Computational modeling can be used to elucidate the mechanisms of potential reactions, providing a theoretical basis for the development of new synthetic methods.

Docking and Molecular Dynamics Simulations: In the context of drug design, these techniques can be used to predict the binding of derivatives to target proteins and to study the dynamics of these interactions. ekb.egresearchgate.net

Synergistic Applications in Interdisciplinary Scientific Fields

The unique combination of functional groups in this compound opens up possibilities for its application in a variety of interdisciplinary fields.

Medicinal Chemistry: Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govjournalspub.infokau.edu.sa The amino and carboxylic acid groups of the target molecule provide handles for the synthesis of a library of derivatives for biological screening. The dicarboxylic acid moiety, in particular, could be exploited to enhance solubility or to interact with specific biological targets.

Materials Science: The ability of this compound to act as a ligand for metal ions suggests its potential use in the construction of Metal-Organic Frameworks (MOFs). researchgate.net These materials have applications in gas storage, catalysis, and sensing. The functional groups on the thiazole ring could be used to tune the properties of the resulting MOFs.

Agrochemicals: Thiazole-containing compounds have found applications as fungicides and herbicides. The structural features of this compound could be a starting point for the design of new agrochemicals.

Catalysis: The thiazole ring and its functional groups could play a role in catalysis, either as an organocatalyst itself or as a ligand for a catalytically active metal center.

The potential interdisciplinary applications are summarized in Table 3.

FieldPotential Role of this compound and its Derivatives
Medicinal ChemistryScaffold for the development of novel therapeutic agents. nih.govjournalspub.infokau.edu.sa
Materials ScienceBuilding block for the synthesis of functional Metal-Organic Frameworks. researchgate.net
AgrochemicalsLead structure for the design of new pesticides and herbicides.
CatalysisPotential as an organocatalyst or as a ligand in metal-catalyzed reactions.

Table 3: Potential Interdisciplinary Applications

Q & A

Q. What experimental protocols are recommended for synthesizing 4-Amino-1,2-thiazole-3,5-dicarboxylic acid derivatives?

Synthesis typically involves refluxing precursors (e.g., hydrazides or substituted aldehydes) in polar aprotic solvents like DMSO or ethanol, followed by crystallization. For example, refluxing with substituted benzaldehydes in ethanol under acidic conditions yields Schiff base derivatives . Optimization of reaction time (e.g., 18 hours for cyclization) and purification via ice-water precipitation are critical for achieving high yields (~65%) and purity .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

Use a combination of FT-IR (functional group identification), ¹H/¹³C NMR (proton/carbon environment analysis), and single-crystal XRD (molecular packing confirmation). Hirshfeld surface analysis can further elucidate intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice . For XRD refinement, SHELXL is widely employed for small-molecule structures due to its robustness in handling high-resolution data .

Q. How can researchers mitigate low yields during purification of thiazole derivatives?

Low yields often arise from incomplete cyclization or side reactions. Strategies include:

  • Prolonged reflux times (e.g., 18–24 hours) for complete ring closure.
  • Gradient recrystallization using water-ethanol mixtures to remove unreacted precursors.
  • Monitoring reaction progress via TLC or in situ FT-IR to identify intermediate phases .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data for structurally similar thiazole derivatives?

Discrepancies in NMR or IR data between batches may arise from polymorphism or solvent-dependent conformers. To resolve this:

  • Perform variable-temperature NMR to assess dynamic effects.
  • Compare experimental XRD data with DFT-optimized geometries to validate bond angles/planarity .
  • Use multi-nuclear (e.g., ¹⁵N) NMR for nitrogen-rich heterocycles to clarify tautomeric equilibria .

Q. How can coordination chemistry be exploited to design functional materials using this compound?

The dicarboxylic acid groups enable chelation with lanthanides (e.g., La³⁺, Eu³⁺) to form metal-organic frameworks (MOFs). Key considerations:

  • Solvothermal synthesis (e.g., water/DMF mixtures) to control dimensionality.
  • Thermal analysis (TGA-DSC) to assess framework stability.
  • Proton conductivity studies in hydrated MOFs for energy applications .

Q. What computational methods are suitable for modeling electronic properties of thiazole-based systems?

Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets can predict:

  • Frontier molecular orbitals (HOMO-LUMO gaps) for reactivity analysis.
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Non-covalent interaction (NCI) plots to visualize weak interactions (e.g., π-stacking) .

Q. How does pH influence the stability of this compound in aqueous solutions?

Acidic conditions (pH < 3) promote decarboxylation, while alkaline conditions (pH > 10) may hydrolyze the thiazole ring. Stability assays (HPLC monitoring) under varying pH and temperature are recommended. For long-term storage, lyophilized solids in inert atmospheres minimize degradation .

Q. What challenges arise in refining crystallographic data for twinned or low-quality crystals?

Twinned crystals require careful assignment of twin laws (e.g., using CELL_NOW). For low-resolution

  • Apply SHELXL’s restraints for bond distances/angles based on similar structures.
  • Use SQUEEZE (PLATON) to model disordered solvent molecules.
  • Validate refinement with Rint and GooF metrics to ensure reliability .

Methodological Guidelines

  • Synthesis Optimization Table

    ParameterRecommended ValuePurpose
    SolventDMSO/EthanolHigh solubility for cyclization
    Reaction Time18–24 hoursComplete ring closure
    PurificationWater-ethanol gradientRemove unreacted aldehydes
  • Structural Validation Workflow

    • FT-IR : Confirm NH/COOH stretches (3200–2500 cm⁻¹).
    • NMR : Assign peaks using DEPT-135/HSQC for carbons.
    • XRD : Refine with SHELXL; validate via CCDC deposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.